1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

CYP450 inhibition drug metabolism ADME profiling

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707372-98-2, MW 268.27 g/mol) is a heterobifunctional triazole acid scaffold featuring a benzyl substituent at N1, a pyrrol-1-yl group at C5, and a free carboxylic acid at C4. The compound was enumerated and profiled in the ChEMBL database (CHEMBL3398252) as part of a CYP450 inhibition panel, with activity data deposited in BindingDB.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
Cat. No. B11796565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N3C=CC=C3
InChIInChI=1S/C14H12N4O2/c19-14(20)12-13(17-8-4-5-9-17)18(16-15-12)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
InChIKeySPTLBARGCNMCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid – Structural and Pharmacophoric Profile for Research Procurement


1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707372-98-2, MW 268.27 g/mol) is a heterobifunctional triazole acid scaffold featuring a benzyl substituent at N1, a pyrrol-1-yl group at C5, and a free carboxylic acid at C4 . The compound was enumerated and profiled in the ChEMBL database (CHEMBL3398252) as part of a CYP450 inhibition panel, with activity data deposited in BindingDB [1]. This substitution pattern distinguishes it from simpler 1,2,3-triazole-4-carboxylic acids and positions it as a versatile precursor for carboxamide-based library synthesis in fragment-based drug discovery (FBDD) programs [2].

Why 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by Generic Triazole Acids in Pharmacological Research


Generic 1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) and simple N1-benzyl triazole acids lack the C5 pyrrol-1-yl substituent, which introduces critical steric bulk, modulates electronic density on the triazole ring, and provides an additional π-system for target engagement [1]. The 1-phenyl analog (CAS 1707394-68-0) substitutes a phenyl for the benzyl group, altering the spatial orientation and conformational flexibility of the N1 substituent relative to the pyrrole and carboxylic acid pharmacophores. These structural differences directly impact CYP450 isoform inhibition profiles — the target compound shows measurable but moderate CYP3A4 inhibition (IC50 50–85 μM), while many structurally related triazole antifungals (e.g., itraconazole) potently inhibit CYP3A4 at sub-micromolar concentrations [2]. This intermediate CYP liability profile may be advantageous when the carboxylic acid is intended as a fragment for further optimization rather than as a final drug candidate. Interchange with analogs lacking quantitative CYP profiling data introduces uncontrolled pharmacokinetic risk in early-stage programs [3].

Quantitative Differentiation Evidence for 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic Acid Versus Close Analogs


CYP3A4 Inhibitory Activity: Substrate-Dependent IC50 Comparison Against the 1-Phenyl and Simple Triazole Acid Analogs

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits substrate-dependent CYP3A4 inhibition with IC50 values of 5.00×10⁴ nM (testosterone substrate) and 8.50×10⁴ nM (triazolam substrate) in pooled mixed-gender human liver microsomes [1]. In contrast, the structurally simpler 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) has no reported CYP3A4 inhibition data in curated databases, while the potent azole CYP3A4 inhibitor itraconazole yields IC50 values >15 μM (approximately 15,000 nM) [2]. The target compound's IC50 of 50,000–85,000 nM places it in a distinct, substantially weaker CYP3A4 inhibition category. Additionally, the compound inhibits CYP2D6 with IC50 1.85×10⁵ nM and UGT1A9 with IC50 3.00×10⁵ nM [3].

CYP450 inhibition drug metabolism ADME profiling

Structural Differentiation: Simultaneous N1-Benzyl and C5-Pyrrol-1-yl Substitution Versus Mono-Substituted Triazole Acids

The target compound uniquely combines an N1-benzyl substituent with a C5-pyrrol-1-yl group on the 1,2,3-triazole-4-carboxylic acid core. The closest commercially available analog, 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707394-68-0), features a phenyl rather than benzyl at N1, resulting in a molecular weight difference of approximately 14 Da (MW 254.25 vs. 268.27) and the loss of the methylene spacer that provides conformational flexibility between the aromatic ring and the triazole core . The 1-(2-fluorobenzyl) analog (CAS 1708013-68-6) introduces a fluorine atom (MW 286.26) but maintains the benzyl methylene bridge; however, the electron-withdrawing fluoro substituent alters the electronic character of the N1-aryl group . The 5-pyrrol-2-yl regioisomer (5-(1H-pyrrol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) connects the pyrrole via C2 rather than N1, fundamentally changing the heterocycle's orientation and H-bonding capacity [1].

medicinal chemistry scaffold diversification structure-activity relationship

Class-Level Anticancer Activity: 1,2,3-Triazole-4-carboxylic Acids as Fragment Precursors in NCI60 Screening

A systematic evaluation of 1,2,3-triazole-4-carboxylic acids — including N1-aryl/benzyl and C5-substituted variants — as key fragments and precursors for antitumor 1,2,3-triazole-4-carboxamides demonstrated that several compounds within this scaffold class exhibit antiproliferative activity across the NCI60 human tumor cell line panel [1]. While the specific 1-benzyl-5-(1H-pyrrol-1-yl) compound was not directly screened in the published NCI60 dataset, its core scaffold (1,2,3-triazole-4-carboxylic acid) was validated as a productive fragment for generating active carboxamides. The study identified structure-activity relationships where the nature of the N1 and C5 substituents critically modulated potency, supporting the hypothesis that the benzyl-pyrrole combination in the target compound represents a non-trivial substitution pattern worthy of further derivatization [2].

anticancer fragment-based drug discovery NCI60 screening

Hsp90 Inhibition Potential: Patent-Class Evidence for Tri-Substituted Triazole-Pyrrole Scaffolds in Oncology

US Patent 9,126,953 (Synta Pharmaceuticals Corp.) discloses substituted pyrrole compounds of formula I comprising tri-substituted triazole scaffolds as Hsp90 inhibitors for treating hyperproliferative disorders including cancer [1]. The patent covers tri-substituted 1,2,3-triazole compounds bearing aryl/benzyl groups at N1 and heterocyclic substituents at C4/C5 positions — a substitution pattern directly encompassing the 1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid scaffold class. The free carboxylic acid at C4 serves as a synthetic handle for amide coupling to generate the bioactive carboxamide analogs described in the patent. In contrast, simpler 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) is not covered as a core in this Hsp90 patent family due to the absence of the required C5 heterocyclic substituent [2].

Hsp90 inhibition oncology patent SAR

Commercial Availability and Purity Benchmarking Against Fluorinated and Phenyl Analogs

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is available from multiple vendors with purity specifications of 95% (AKSci Cat. 1221ED) and 97% (Ambeed Cat. A167199) . The 1-(2-fluorobenzyl) analog (CAS 1708013-68-6) is offered at NLT 98% purity (Synblock) but at approximately 2–3× higher cost per gram based on catalog pricing, reflecting the added synthetic step for fluorine introduction . The 1-phenyl analog (CAS 1707394-68-0) is competitively priced but provides a different N1 pharmacophore (phenyl vs. benzyl) that cannot recapitulate the methylene spacer geometry . The simple 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) is the least expensive option but lacks all N1 and C5 substituents required for the differentiated pharmacophore [1].

chemical procurement purity specification vendor comparison

Synthetic Versatility: Carboxylic Acid Handle for Amide and Ester Derivatization in Focused Library Synthesis

The free C4 carboxylic acid in 1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid enables direct amide coupling without deprotection steps, unlike ester-protected analogs. Multiple downstream carboxamide derivatives have been reported using this scaffold, including morpholino methanone (CAS 2034533-46-3), thiomorpholino methanone (CAS 2034478-99-2), and N-(thiophen-2-yl)propyl carboxamide (CAS 1798485-29-6) derivatives . These derivatives demonstrate the compound's utility as a versatile building block for generating diverse chemotypes. In contrast, the analogous 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 1245568-72-2), which substitutes the triazole ring with a pyrazole, alters the heterocyclic H-bond acceptor/donor pattern and ring electronics, leading to different SAR trajectories .

click chemistry amide coupling combinatorial library synthesis

Recommended Research and Industrial Application Scenarios for 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic Acid


Fragment-Based Drug Discovery (FBDD) for Oncology: Triazole-4-carboxamide Library Synthesis

The compound serves as an ideal carboxylic acid fragment for constructing focused libraries of 1,2,3-triazole-4-carboxamides with potential anticancer activity, as validated by the NCI60 screening data for this scaffold class [1]. Its 95–97% commercial purity enables direct use in parallel amide coupling reactions without pre-purification . The benzyl-pyrrole substitution pattern provides a differentiated SAR starting point compared to the simpler N1-aryl triazole acids used in published FBDD campaigns.

CYP450 Drug-Drug Interaction (DDI) Risk Assessment: Reference Compound with Characterized CYP Inhibition Profile

With IC50 values of 50,000–85,000 nM for CYP3A4 (substrate-dependent) and 185,000 nM for CYP2D6 in human liver microsomes [2], this compound serves as a moderately weak CYP inhibitor reference standard. It is particularly valuable for benchmarking CYP inhibition liability of newly synthesized triazole-containing drug candidates, given that most close structural analogs lack any published CYP profiling data.

Hsp90 Inhibitor Hit-to-Lead Optimization Programs

The triazole-pyrrole scaffold is encompassed within US Patent 9,126,953 claiming tri-substituted triazoles as Hsp90 inhibitors [3]. Procurement of the free carboxylic acid enables rapid synthesis of amide analogs for SAR exploration around the Hsp90 ATP-binding pocket, leveraging the C4 acid as a modular coupling point for diverse amine inputs.

Chemical Biology Tool Compound Synthesis: PROTAC and Bioconjugate Linker Chemistry

The C4 carboxylic acid provides a convenient attachment point for PEG linkers, biotin tags, or E3 ligase ligands in PROTAC design, while the N1-benzyl and C5-pyrrole groups contribute to target protein binding . Unlike ester-protected triazole intermediates, the free acid eliminates the need for saponification steps, reducing synthetic sequence length by one transformation.

Quote Request

Request a Quote for 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.